molecular formula C20H15O4P B6356223 2-(Diphenylphosphino)terephthalic acid CAS No. 1537175-69-1

2-(Diphenylphosphino)terephthalic acid

Cat. No.: B6356223
CAS No.: 1537175-69-1
M. Wt: 350.3 g/mol
InChI Key: JAPYYNMORWSLMI-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)terephthalic acid (CAS: 1537175-69-1) is a derivative of terephthalic acid (1,4-benzenedicarboxylic acid) with a diphenylphosphino group substituted at the 2-position of the benzene ring. Its molecular formula is C₂₀H₁₅O₄P, with a molecular weight of 350.30 g/mol . The compound exhibits unique coordination capabilities due to the presence of both phosphine (-PPh₂) and carboxyl (-COOH) groups, enabling chelation with transition metals. This property makes it a critical ligand in synthesizing metal-organic frameworks (MOFs) and coordination polymers for applications in catalysis, sensing, and materials science .

Key physical properties include:

  • Boiling point: 539.0 ± 45.0 °C
  • LogP (hydrophobicity): 5.47
  • Solubility: Enhanced solubility in organic solvents compared to unmodified terephthalic acid due to the hydrophobic diphenylphosphino group .

Properties

IUPAC Name

2-diphenylphosphanylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15O4P/c21-19(22)14-11-12-17(20(23)24)18(13-14)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPYYNMORWSLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Precursor Synthesis

The synthesis of 2-(diphenylphosphino)terephthalic acid likely begins with a substituted aromatic precursor, such as 2-(diphenylphosphino)-p-xylene. Introducing the diphenylphosphino group at the 2-position of p-xylene can be achieved via electrophilic substitution or transition-metal-catalyzed cross-coupling. For example, a Suzuki-Miyaura coupling between p-xylene-derived boronic esters and bromodiphenylphosphine could install the phosphine moiety. Subsequent oxidation of the methyl groups to carboxylic acids would yield the target compound.

Oxidation Conditions Adapted from Terephthalic Acid Production

The catalytic systems described for biorenewable terephthalic acid synthesis provide a template for oxidizing methyl groups to carboxyl groups. In the oxidation of p-cymene to terephthalic acid, mixed Co/Mn catalysts (e.g., Co(NO₃)₂/MnBr₂) under elevated oxygen pressure (30 bar air, 125°C, 6 h) achieved 70% yields. Adapting these conditions to 2-(diphenylphosphino)-p-xylene would require evaluating the stability of the phosphine group under oxidative conditions.

Table 1: Comparative Oxidation Yields for Aromatic Methyl Groups

Catalyst SystemTemperature (°C)Pressure (bar)Yield (%)Reference
Co(NO₃)₂/MnBr₂12530 (air)70
CoBr₂/Mn(OAc)₂1201 (O₂)60
V₂O₅2000.2 (air)40

The phosphine group’s susceptibility to oxidation necessitates milder conditions. Catalytic trials using Co(OAc)₂/Mn(OAc)₂ at 100°C under 10 bar O₂ could mitigate overoxidation while preserving the P–C bond.

Post-Modification of Terephthalic Acid Derivatives

Phosphination of Brominated Terephthalic Acid

An alternative route involves introducing the diphenylphosphino group post-oxidation. Bromination of terephthalic acid at the 2-position, followed by a palladium-catalyzed coupling with diphenylphosphine, could yield the target compound. For instance, treating 2-bromoterephthalic acid with PPh₂H in the presence of Pd(PPh₃)₄ and a base (e.g., NEt₃) may facilitate C–P bond formation.

Key Challenges :

  • Bromination regioselectivity: Directing groups or steric effects must ensure bromination occurs at the 2-position.

  • Acid compatibility: The carboxylic acid groups may require protection (e.g., esterification) to prevent side reactions during phosphination.

Protective Group Strategies

Methyl or tert-butyl esters of terephthalic acid can shield carboxyl groups during phosphination. After coupling, acidic hydrolysis (e.g., 6 M HCl, reflux) regenerates the carboxylic acids. For example, methyl 2-bromoterephthalate could undergo phosphination, followed by ester cleavage, to produce this compound.

Functional Group Compatibility and Reaction Optimization

Stability of Phosphine Under Oxidative Conditions

The diphenylphosphino group is prone to oxidation to phosphine oxide, which would render the ligand inactive. Trials using the Co(NO₃)₂/MnBr₂ system at reduced temperatures (80–100°C) and shorter reaction times (2–4 h) could minimize this side reaction. Inert atmosphere conditions (N₂ or Ar) during non-oxidative steps are critical.

Solvent and Additive Effects

Glacial acetic acid, employed in terephthalic acid synthesis, may protonate the phosphine, reducing its reactivity. Alternative solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) could improve compatibility. Additives such as NaBr, which enhance radical chain mechanisms in Co/Mn systems, might accelerate methyl group oxidation without degrading the phosphine.

Analytical and Purification Considerations

Characterization of Intermediates

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the structure of intermediates. For example, the ¹H NMR spectrum of 2-(diphenylphosphino)-p-xylene should show a singlet for the methyl groups (δ ~2.3 ppm) and multiplet signals for the aromatic protons (δ ~7.3–7.8 ppm).

Crystallization and Isolation

Terephthalic acid derivatives often crystallize from acetic acid. For the target compound, mixed solvent systems (e.g., acetic acid/water) may enhance crystallization. Column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% acetic acid) could resolve phosphine oxide impurities.

Industrial and Environmental Implications

Scalability of Biorenewable Routes

The use of p-cymene as a biorenewable feedstock for terephthalic acid suggests that terpene-derived aromatics could serve as sustainable precursors for phosphino-terephthalic acid. However, scaling phosphination reactions requires addressing catalyst costs (e.g., Pd) and phosphine handling safety.

Comparative Analysis of Petrochemical vs. Bio-Based Routes

Table 2: Cost and Yield Comparison of Terephthalic Acid Production Methods

MethodFeedstockCatalyst CostYield (%)CO₂ Footprint (kg/kg)
Petrochemical (p-xylene)PetroleumLow85–902.8
Bio-based (p-cymene)Crude turpentineModerate701.2

Extending bio-based routes to phosphino derivatives could reduce reliance on fossil fuels but may incur higher purification costs due to complex terpene matrices.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)terephthalic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphino group yields phosphine oxides, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .

Scientific Research Applications

Catalysis

Staudinger Ligation Reagent
One of the primary applications of 2-(Diphenylphosphino)terephthalic acid is as a Staudinger ligation reagent. This reaction is crucial for the conjugation of amine and azide-containing compounds or biomolecules. In this process, an amine-functionalized molecule reacts with the phosphine through the activated pentafluorophenyl ester. Subsequently, the azide-molecule reacts with the newly formed phosphine to create an iminophosphorane, which is then captured by a methyl ester to yield a covalent conjugated product .

Table 1: Overview of Staudinger Ligation Process

StepDescription
1Amine reacts with phosphine (this compound)
2Formation of iminophosphorane with azide
3Capture by methyl ester to form a conjugated product

This method is noted for its high yield, chemoselectivity, and mild reaction conditions, making it suitable for biological applications where harsh conditions may denature biomolecules.

Metal-Organic Frameworks (MOFs)

Synthesis of Diphenylphosphino-Substituted MOFs
this compound serves as a starting material for constructing diphenylphosphino-substituted metal-organic frameworks (MOFs). MOFs are porous materials composed of metal ions coordinated to organic ligands, which have gained attention for their applications in gas storage, separation, and catalysis. The incorporation of phosphine functionalities can enhance the catalytic properties of these frameworks .

Table 2: Properties of Diphenylphosphino-Substituted MOFs

PropertyDescription
PorosityHigh surface area for adsorption
Catalytic ActivityEnhanced due to phosphine groups
StabilityThermally and chemically stable

Biological Applications

Cell Surface Engineering
The compound has also been utilized in cell surface engineering through modified Staudinger reactions. This application allows for selective chemical reactions within cellular environments, facilitating the study of biological processes and the engineering of novel interactions among biomolecules . This capability is particularly useful in developing targeted drug delivery systems and studying cell signaling pathways.

Case Study 1: Bioconjugation Techniques

Research has demonstrated the effectiveness of this compound in bioconjugation techniques that involve labeling biomolecules for imaging or therapeutic purposes. For instance, studies have shown successful conjugation of fluorescent dyes to proteins using this compound as a coupling agent, enhancing visualization techniques in cellular biology .

Case Study 2: MOF Development

In a recent study focusing on the development of new MOFs using this compound, researchers reported improved catalytic efficiency in CO2 conversion reactions compared to traditional catalysts. The unique phosphine environment within the MOF structure was credited with this enhancement, showcasing its potential in sustainable chemistry applications .

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)terephthalic acid involves its ability to coordinate with metal ions through the diphenylphosphino group. This coordination can alter the electronic properties of the metal center, leading to unique catalytic and material properties. The molecular targets and pathways involved depend on the specific application and the metal ion used .

Comparison with Similar Compounds

Structural Analogs: Substituted Terephthalic Acids

Several substituted terephthalic acids share the core benzene dicarboxylate structure but differ in functional groups, significantly altering their reactivity and applications:

Compound Name Substituent(s) CAS Number Key Properties/Applications References
2-Methylterephthalic acid -CH₃ at 2-position 5156-01-4 Intermediate in polymer synthesis
2-Chloroterephthalic acid -Cl at 2-position 1967-31-3 Used in flame retardants, dyes
2-Bromoterephthalic acid -Br at 2-position 586-35-6 Halogenated analog for cross-coupling reactions
2-Aminoterephthalic acid -NH₂ at 2-position 10312-55-7 Fluorescent MOFs for sensing applications
2-(Diphenylphosphino)terephthalic acid -PPh₂ at 2-position 1537175-69-1 MOF synthesis, catalysis, luminescent materials

Key Differences :

  • Functional Group Impact: The phosphine group in this compound enables strong metal coordination, unlike methyl or halogen substituents, which primarily modify electronic or steric properties .
  • Solubility: The diphenylphosphino group increases hydrophobicity (LogP = 5.47) compared to polar substituents like -NH₂ or -COOH, enhancing compatibility with organic solvents .
  • Applications: While halogenated or amino derivatives are used in niche polymer or sensing applications, the phosphine analog excels in catalytic systems and porous material design .

Terephthalic Acid vs. Isophthalic Acid

Terephthalic acid (1,4-benzenedicarboxylic acid) and isophthalic acid (1,3-benzenedicarboxylic acid) are structural isomers with divergent properties:

Property Terephthalic Acid Isophthalic Acid
Solubility Insoluble in water/organic solvents Soluble in hot water/organic solvents
Industrial Use PET production (>80% global use) Polyester resins, coatings
Coordination Chemistry Limited metal interaction Moderate chelation ability

Comparison with this compound:

  • Coordination Strength: The phosphine derivative outperforms both isomers in forming stable metal complexes due to the soft donor nature of phosphorus .
  • Versatility : Unlike terephthalic acid (restricted to PET), the phosphine analog is tailored for advanced materials like MOFs with high surface areas (>5000 m²/g) .

Derivatives with Phosphine Groups

Phosphine-containing analogs, such as 2-(3-diphenylphosphinophenyl)-1-phenyl-1H-benzo[d]imidazole (3-DPPI), highlight the role of phosphine in electroluminescent materials . However, this compound uniquely combines dual functionality (phosphine + carboxylate), enabling:

  • Orthogonal Reactivity: The carboxylate groups anchor metal nodes in MOFs, while phosphine sites facilitate post-synthetic modification (e.g., introducing catalytic centers) .
  • Stability : The diester derivative (1-methyl 4-pentafluorophenyl diester) resists hydrolysis, unlike ester-free analogs, broadening its utility in aqueous systems .

Metal-Organic Frameworks (MOFs)

  • MIL-101 Analogs: Chromium terephthalate MOFs (e.g., MIL-101) achieve surface areas >5000 m²/g, but phosphine-modified versions enable Keggin polyanion incorporation for catalytic nanoreactors .
  • Catalysis : Phosphine-terephthalate MOFs show enhanced activity in hydrogenation and C-C coupling reactions compared to unmodified terephthalate frameworks .

Click Chemistry and Functionalization

  • The pentafluorophenyl (PFP) diester derivative allows "click-like" Staudinger ligation, enabling covalent attachment of biomolecules (e.g., proteins) for targeted drug delivery .

Biological Activity

2-(Diphenylphosphino)terephthalic acid is a phosphine-functionalized compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in diverse biological activities, particularly in the realms of cancer research and immunomodulation.

Chemical Structure and Properties

The chemical formula of this compound is C20_{20}H15_{15}O4_4P. The presence of the diphenylphosphino group enhances its reactivity and interaction with biological targets. This compound is characterized by its ability to form covalent bonds with nucleophilic sites in proteins, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that this compound can inhibit specific signaling pathways involved in cell proliferation, making it a candidate for anticancer therapies.
  • Immunomodulation : Studies have shown that coatings made from this compound can protect pancreatic islets from rejection in allograft models, suggesting its potential role in transplantation medicine.
  • Antioxidant Properties : Preliminary investigations suggest that it may exhibit antioxidant activity, which could be beneficial in various therapeutic contexts.

The mechanisms underlying the biological activities of this compound involve:

  • Covalent Bond Formation : The α,β-unsaturated carbonyl system allows the compound to interact with biological macromolecules, leading to inhibition of their activity.
  • Signaling Pathway Modulation : It can interfere with key pathways that regulate cell growth and inflammation, contributing to its anticancer and anti-inflammatory effects.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant decrease in cell viability at higher concentrations, indicating its potential as an anticancer agent. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Immunoprotective Coatings

In a murine model of diabetes, islets coated with polymers functionalized with this compound showed improved viability and function post-transplantation. The coated islets exhibited a significantly longer duration of normoglycemia compared to control groups, highlighting the compound's role in enhancing graft survival through immunoprotection.

StudyFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; decreased cell viability.
ImmunomodulationEnhanced survival of pancreatic islets; prolonged normoglycemia in diabetic mice.

Comparative Analysis with Similar Compounds

A comparison with other phosphine-functionalized compounds reveals that this compound possesses unique properties due to its specific structural features. This includes enhanced lipophilicity and reactivity, which may improve its pharmacokinetic profiles compared to similar compounds.

CompoundKey FeaturesBiological Activity
4-Diphenylphosphino benzoic acidSimple phosphine structureModerate anticancer activity
3-(Diphenylphosphino)benzenesulfonateSulfonate group additionLimited immunomodulatory effects
This compound Terephthalic backboneStrong anticancer and immunomodulatory effects

Q & A

Q. Methodological Guidance :

  • 31P NMR : Detect phosphine oxidation (δ ~25 ppm for P=O vs. δ ~-5 ppm for PPh₂) .
  • HPLC-MS : Monitor carboxylic acid degradation (e.g., decarboxylation products at m/z 306 for benzoic acid derivatives) .
  • Mitigation : Store under inert atmosphere (Ar/N₂) at room temperature, as per handling guidelines for air-sensitive phosphines .

How does this ligand compare to other terephthalic acid derivatives in catalytic applications?

Q. Advanced Comparative Analysis :

  • Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). The phosphine group enhances Pd⁰ stabilization vs. non-phosphinated ligands (e.g., 2-fluoroterephthalic acid ).
  • Data Interpretation : Compare turnover numbers (TON) and activation energies. For example, this compound may outperform 2-(Trifluoromethoxy)terephthalic acid in aerobic conditions due to redox-active phosphine .

What synthetic challenges arise when functionalizing the terephthalic acid backbone with diphenylphosphino groups?

Q. Methodological Challenges :

  • Phosphine Introduction : Use Pd-catalyzed P-C coupling (e.g., PH₃ with brominated precursors) under strict anhydrous conditions .
  • Purification : Separate unreacted phosphine via column chromatography (silica gel, hexane/EtOAc eluent) .
  • Troubleshooting : If yield is low, analyze by GC-MS for phosphine oxide byproducts and optimize reducing agents (e.g., NaBH₄) .

How can computational modeling predict the ligand’s coordination behavior in mixed-metal MOFs?

Q. Advanced Interdisciplinary Approach :

  • DFT Calculations : Model metal-ligand bond strengths (e.g., Cu-P vs. Cu-O). Compare with experimental EXAFS data .
  • Contradiction Analysis : If simulations predict tetrahedral coordination but XRD shows square-planar geometry, assess solvent effects or counterion influence .

What are the toxicity considerations for handling this compound in lab settings?

Q. Safety and Compliance :

  • Hazard Mitigation : Use fume hoods for weighing; phosphines may release toxic PH₃ upon decomposition .
  • First Aid : For inhalation exposure, follow SDS guidelines (e.g., fresh air, medical consultation) .

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